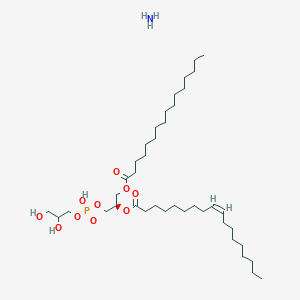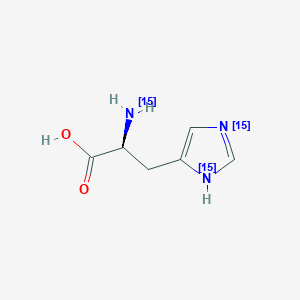
Acetic-1-13C-2-bromoacid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic-1-13C-2-bromoacid Methyl Ester is a labeled compound used in various scientific research applications. The compound is characterized by the presence of a carbon-13 isotope at the first carbon position and a bromine atom at the second carbon position. This labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic-1-13C-2-bromoacid Methyl Ester typically involves the bromination of acetic acid derivatives. The process begins with the introduction of a carbon-13 isotope into the acetic acid molecule. This is followed by the bromination of the carbon-13 labeled acetic acid to form the desired compound. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetic-1-13C-2-bromoacid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: The ester group can be oxidized to form acetic-1-13C-2-bromoacid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester, Acetic-1-13C-2-aminoacid Methyl Ester.
Reduction Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: Acetic-1-13C-2-bromoacid.
科学的研究の応用
Acetic-1-13C-2-bromoacid Methyl Ester is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Industry: Applied in the synthesis of labeled intermediates for the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Acetic-1-13C-2-bromoacid Methyl Ester involves its incorporation into chemical or biological systems where the carbon-13 isotope serves as a detectable marker. In NMR spectroscopy, the carbon-13 nucleus exhibits distinct resonance signals, allowing researchers to track its position and interactions within a molecule. This provides valuable insights into reaction mechanisms, molecular dynamics, and metabolic pathways.
類似化合物との比較
Similar Compounds
Acetic-2-bromoacid Methyl Ester: Lacks the carbon-13 isotope, making it less useful for NMR studies.
Acetic-1-13C-2-chloroacid Methyl Ester: Contains a chlorine atom instead of bromine, which may result in different reactivity and applications.
Acetic-1-13C-2-fluoroacid Methyl Ester:
Uniqueness
Acetic-1-13C-2-bromoacid Methyl Ester is unique due to the presence of both the carbon-13 isotope and the bromine atom. This combination enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed and specific information compared to similar compounds.
特性
分子式 |
C3H5BrO2 |
|---|---|
分子量 |
153.97 g/mol |
IUPAC名 |
methyl 2-bromoacetate |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i3+1 |
InChIキー |
YDCHPLOFQATIDS-LBPDFUHNSA-N |
異性体SMILES |
CO[13C](=O)CBr |
正規SMILES |
COC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)



![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
